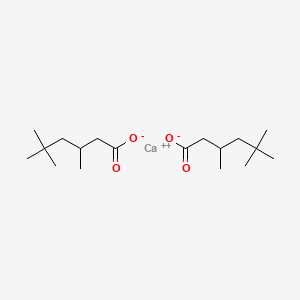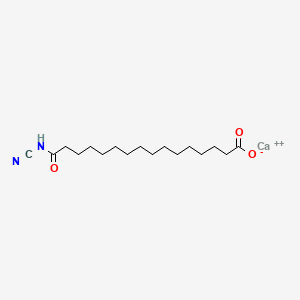
Calcium bis(N-cyanopalmitamidate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(N-cyanopalmitamidate) is a chemical compound with the molecular formula C34H58CaN4O6 It is known for its unique structure, which includes two N-cyanopalmitamidate ligands coordinated to a calcium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(N-cyanopalmitamidate) typically involves the reaction of calcium salts with N-cyanopalmitamidic acid. One common method is to dissolve calcium chloride in an aqueous solution and then add N-cyanopalmitamidic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of calcium bis(N-cyanopalmitamidate) follows similar principles but on a larger scale. The process involves the use of industrial reactors where calcium salts and N-cyanopalmitamidic acid are mixed under controlled temperature and pressure conditions. The product is then separated and purified using industrial filtration and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(N-cyanopalmitamidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The N-cyanopalmitamidate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
Calcium bis(N-cyanopalmitamidate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of calcium bis(N-cyanopalmitamidate) involves its interaction with molecular targets and pathways. The calcium ion plays a crucial role in mediating these interactions, often by binding to specific sites on proteins or other biomolecules. This binding can influence various cellular processes, including signal transduction, enzyme activity, and structural stability.
Comparación Con Compuestos Similares
Similar Compounds
Calcium bis(N-cyanostearamidate): Similar in structure but with a different fatty acid chain.
Calcium bis(N-cyanolauramidate): Another similar compound with a shorter fatty acid chain.
Uniqueness
Calcium bis(N-cyanopalmitamidate) is unique due to its specific fatty acid chain length and the presence of the N-cyano group. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
84681-99-2 |
|---|---|
Fórmula molecular |
C17H29CaN2O3+ |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
calcium;16-(cyanoamino)-16-oxohexadecanoate |
InChI |
InChI=1S/C17H30N2O3.Ca/c18-15-19-16(20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(21)22;/h1-14H2,(H,19,20)(H,21,22);/q;+2/p-1 |
Clave InChI |
SYTSOHDSNSBACP-UHFFFAOYSA-M |
SMILES canónico |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)NC#N.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


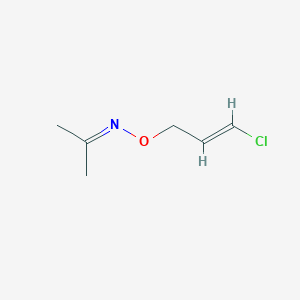
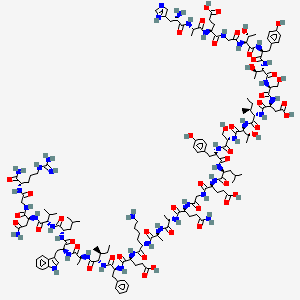
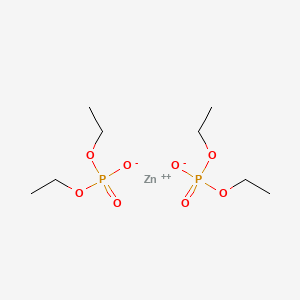
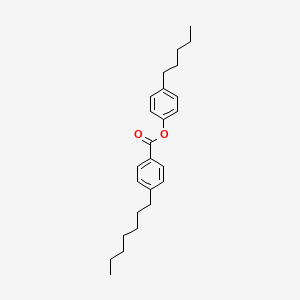
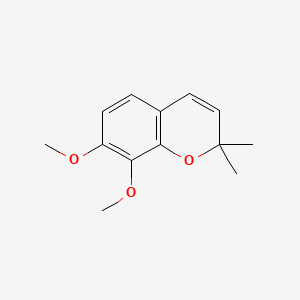


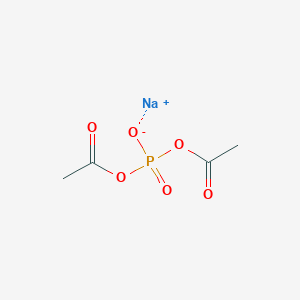
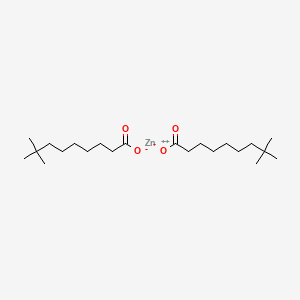
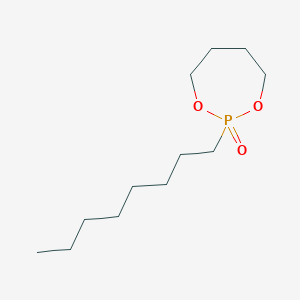
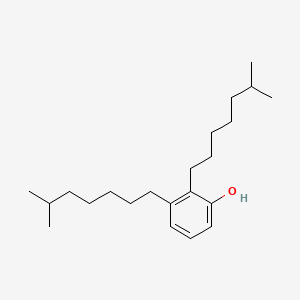

![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
